molecular formula C26H29FO2 B4606318 16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

Cat. No.: B4606318
M. Wt: 392.5 g/mol
InChI Key: VTBAPUUHNSNVFF-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a cyclopenta[a]phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Cyclopenta[a]phenanthrene Backbone: This can be achieved through a series of cyclization reactions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.

    Addition of the Fluorophenyl Group: This is typically done through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the cyclopenta[a]phenanthrene backbone.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a drug candidate.

Medicine

In medicinal chemistry, it is of interest for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxy group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 16-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
  • 16-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

Uniqueness

The presence of the fluorophenyl group in 16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL imparts unique electronic properties that can influence its reactivity and interactions with biological targets, making it distinct from its chlorinated or brominated analogs.

Properties

IUPAC Name

(16E)-16-[(4-fluorophenyl)methylidene]-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FO2/c1-26-12-11-22-21-10-8-20(29-2)14-17(21)5-9-23(22)24(26)15-18(25(26)28)13-16-3-6-19(27)7-4-16/h3-4,6-8,10,13-14,22-25,28H,5,9,11-12,15H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBAPUUHNSNVFF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=C(C=C4)F)C2O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)F)/C2O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 2
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 3
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 4
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 5
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL
Reactant of Route 6
16-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-METHOXY-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-17-OL

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